
4-(Chloromethyl)-2,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are characterized by two pyridine rings connected by a single bond. The chloromethyl group attached to the 4-position of one of the pyridine rings makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,3’-bipyridine typically involves the chloromethylation of 2,3’-bipyridine. This can be achieved through the reaction of 2,3’-bipyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods: In industrial settings, the production of 4-(Chloromethyl)-2,3’-bipyridine may involve more scalable methods such as continuous flow reactors to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloromethyl)-2,3’-bipyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted bipyridines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methylated bipyridines.
Applications De Recherche Scientifique
4-(Chloromethyl)-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2,3’-bipyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is exploited in medicinal chemistry to design compounds with specific biological activities .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4,4’-Bipyridine: Similar structure but with different substitution patterns, leading to different chemical properties.
4-(Bromomethyl)-2,3’-bipyridine: Similar to 4-(Chloromethyl)-2,3’-bipyridine but with a bromomethyl group, which can influence its reactivity and applications.
Uniqueness: 4-(Chloromethyl)-2,3’-bipyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and material science .
Propriétés
Formule moléculaire |
C11H9ClN2 |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c12-7-9-3-5-14-11(6-9)10-2-1-4-13-8-10/h1-6,8H,7H2 |
Clé InChI |
ZUZBCRXDVBHUNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC=CC(=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


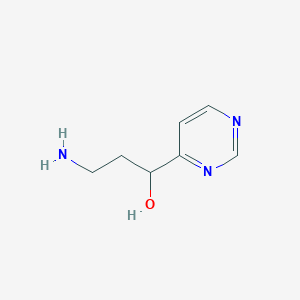
![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)

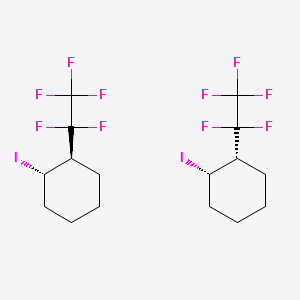
![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)

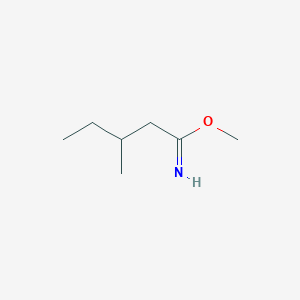
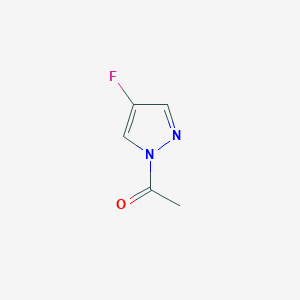
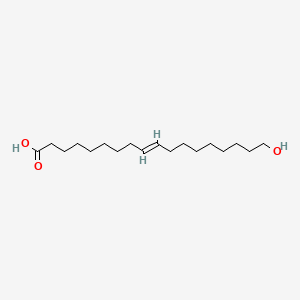
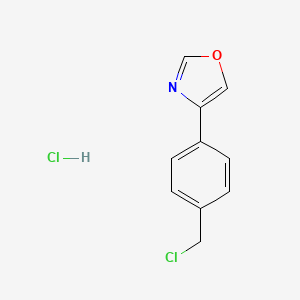
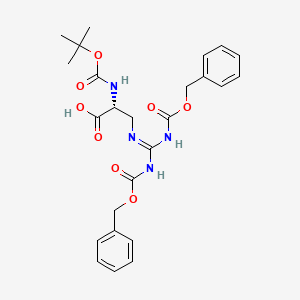
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
